molecular formula C12H9BrN2O2S B2788271 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone CAS No. 74195-45-2

1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone

Cat. No. B2788271
CAS RN: 74195-45-2
M. Wt: 325.18
InChI Key: KIUUNUMHIOQFCV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in cancer metabolism. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone specifically targets glutaminase by binding to its active site and inhibiting its activity, leading to a decrease in glutamine consumption and an increase in ROS production. This, in turn, leads to the inhibition of cancer cell proliferation and induces cell death.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in glutamine consumption and an increase in ROS production. This, in turn, leads to the inhibition of cancer cell proliferation and induces cell death. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone in lab experiments is its specificity towards glutaminase, which makes it a valuable tool for studying cancer metabolism. However, 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has some limitations, such as its poor solubility in water and its instability in aqueous solutions. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone research. One possible direction is to explore the use of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone in combination with other cancer therapies, such as chemotherapy and radiotherapy. Another direction is to investigate the potential of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone and improve its stability and solubility in aqueous solutions.
Conclusion:
In conclusion, 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone is a small molecule inhibitor that selectively targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has shown promising results in cancer cell lines, and it has the potential to be used as a therapeutic agent for cancer treatment. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has some advantages and limitations for lab experiments, and there are several future directions for its research.

Synthesis Methods

The synthesis of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone involves the reaction of 4-bromobenzaldehyde with 4-hydroxypyrimidine-2-thiol in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with ethyl chloroacetate to yield 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone. The synthesis of 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has been described in detail in a research article by Gross et al. (2014).

Scientific Research Applications

1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has been extensively studied in various cancer cell lines, and it has been shown to selectively inhibit glutaminase activity, leading to a decrease in glutamine consumption and an increase in reactive oxygen species (ROS) production. This, in turn, leads to the inhibition of cancer cell proliferation and induces cell death. 1-(4-Bromophenyl)-2-((4-hydroxypyrimidin-2-yl)thio)ethanone has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.

properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-9-3-1-8(2-4-9)10(16)7-18-12-14-6-5-11(17)15-12/h1-6H,7H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUUNUMHIOQFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=CC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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